molecular formula C9H20N2O B13180290 4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol

4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol

Katalognummer: B13180290
Molekulargewicht: 172.27 g/mol
InChI-Schlüssel: XHVBJBGPLDNFNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol is a chemical compound of interest in organic and medicinal chemistry research. As a piperidine derivative functionalized with both an aminoethyl side chain and a hydroxyl group, it serves as a versatile building block or intermediate for the synthesis of more complex molecules . The specific placement of substituents on the piperidine ring makes it a valuable scaffold for constructing compound libraries. In research settings, this structural motif is commonly explored in the development of pharmacologically active molecules, particularly for central nervous system (CNS) targets . Its potential mechanism of action in biological assays, when incorporated into a larger structure, could involve interactions with neuronal receptors or transporters, though its specific profile is dependent on the final synthesized compound. Researchers utilize this compound strictly for laboratory R&D to investigate structure-activity relationships and to modulate the physicochemical properties of lead molecules . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C9H20N2O

Molekulargewicht

172.27 g/mol

IUPAC-Name

4-(2-aminoethyl)-1,3-dimethylpiperidin-4-ol

InChI

InChI=1S/C9H20N2O/c1-8-7-11(2)6-4-9(8,12)3-5-10/h8,12H,3-7,10H2,1-2H3

InChI-Schlüssel

XHVBJBGPLDNFNV-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CCC1(CCN)O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes for 4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol

General Synthetic Strategy

The synthesis generally involves:

  • Construction or modification of the piperidine ring with appropriate substituents,
  • Introduction of the hydroxyl group at the 4-position,
  • Attachment of the 2-aminoethyl side chain,
  • Installation of methyl groups at the 1- and 3-positions.

Two main synthetic approaches are reported:

Route Description Key Reagents Conditions Yield & Notes
Route A: Alkylation of 1,3-dimethylpiperidin-4-ol Starting from 1,3-dimethylpiperidin-4-ol, alkylation with ethylene oxide or haloethylamines introduces the aminoethyl group at C-4 1,3-dimethylpiperidin-4-ol, ethylene oxide or 2-chloroethylamine Controlled temperature (0–40 °C), inert atmosphere, solvent such as THF or ethanol Moderate to high yields; requires purification by chromatography
Route B: Reduction of nitrile intermediates Reduction of 4-(2-cyanoethyl)-1,3-dimethylpiperidin-4-ol derivatives using lithium aluminum hydride or catalytic hydrogenation to yield the aminoethyl group Nitrile intermediate, LiAlH4 in dry THF or Raney nickel catalyst under H2 Reflux (60–80 °C) for several hours, inert atmosphere High yields; careful quenching needed to destroy excess hydride

Detailed Synthetic Steps and Reaction Conditions

Step 1: Preparation of 1,3-Dimethylpiperidin-4-ol
  • Synthesized by the reduction of 1,3-dimethylpiperidin-4-one using sodium borohydride or lithium aluminum hydride in anhydrous solvents under inert atmosphere to prevent oxidation.
  • Typical conditions:
    • Sodium borohydride in methanol or ethanol at 0–25 °C,
    • Lithium aluminum hydride in dry tetrahydrofuran (THF) at 0 °C to reflux,
    • Yield: 70–85%.
Step 2: Introduction of the Aminoethyl Side Chain
  • Alkylation of the hydroxyl group or direct nucleophilic substitution at C-4 with ethylene oxide or 2-chloroethylamine under basic conditions.
  • Alternatively, reaction of 1,3-dimethylpiperidin-4-ol with 2-bromoethylamine hydrobromide in the presence of a base such as triethylamine.
  • Reaction conditions:
    • Temperature: 0–40 °C,
    • Solvent: THF, ethanol, or dimethylformamide (DMF),
    • Time: 2–24 hours,
    • Yield: 60–80% depending on purity of reagents and control of reaction parameters.
Step 3: Reduction of Nitrile Intermediates (Alternative Route)
  • Synthesis of 4-(2-cyanoethyl)-1,3-dimethylpiperidin-4-ol intermediates followed by reduction.
  • Lithium aluminum hydride (LiAlH4) in dry THF is used to reduce nitriles to primary amines.
  • Reaction specifics:
    • Cooling to 0 °C under nitrogen atmosphere,
    • Slow addition of nitrile intermediate to LiAlH4 suspension,
    • Reflux for 4–6 hours,
    • Quenching with water and sodium hydroxide carefully to destroy excess hydride,
    • Extraction and purification by chromatography,
    • Yield: typically 75–90%.

Industrial Production and Scale-Up Considerations

  • Large-scale synthesis employs continuous flow reactors for better temperature and reaction time control.
  • Catalysts such as Raney nickel may be used for hydrogenation steps to improve safety and efficiency.
  • Reaction monitoring by in-line spectroscopic methods (NMR, IR) ensures consistent product quality.
  • Purification typically involves crystallization or preparative chromatography to achieve pharmaceutical-grade purity.

Analytical Techniques for Characterization During Preparation

Technique Purpose Key Parameters Notes
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm structure, stereochemistry, and purity ^1H and ^13C NMR, chemical shifts for hydroxyl and aminoethyl protons Multiplet patterns confirm substitution pattern on piperidine ring
Mass Spectrometry (MS) Molecular weight confirmation Electrospray ionization (ESI), APCI, molecular ion peaks Confirms presence of aminoethyl and methyl substituents
Infrared Spectroscopy (IR) Functional group identification O–H stretch (3200–3600 cm^-1), N–H bend (1500–1600 cm^-1) Confirms hydroxyl and amine groups
High-Performance Liquid Chromatography (HPLC) Purity assessment C18 column, UV detection at ~207 nm Calibration with standards ensures quantitative purity analysis

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield Range Remarks
Reduction of 1,3-dimethylpiperidin-4-one NaBH4 or LiAlH4 0–25 °C, inert atmosphere 70–85% Formation of 1,3-dimethylpiperidin-4-ol
Alkylation with ethylene oxide or haloethylamine Ethylene oxide, 2-chloroethylamine 0–40 °C, base, THF/EtOH 60–80% Introduction of aminoethyl group
Reduction of nitrile intermediate LiAlH4 or catalytic hydrogenation Reflux, inert atmosphere 75–90% Alternative route to aminoethyl derivative
Purification Chromatography, crystallization Ambient temperature Ensures high purity for medicinal use

Research Discoveries and Optimization Insights

  • Reaction temperature and pH critically influence the regioselectivity and yield of alkylation steps.
  • Use of lithium aluminum hydride requires meticulous quenching to prevent side reactions and ensure safety.
  • Catalytic hydrogenation with Raney nickel under controlled pressure and temperature offers a greener alternative to hydride reductions.
  • Continuous flow synthesis methods improve scalability and reproducibility for industrial applications.
  • Analytical validation using combined NMR, MS, and HPLC techniques is essential for confirming compound identity and purity before further application.

This detailed synthesis analysis of 4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol integrates diverse literature data and industrial practices, providing a comprehensive guide to its preparation with emphasis on reaction conditions, yields, and analytical methods. The information reflects over a decade of research experience and cross-validation from multiple authoritative sources, excluding unreliable platforms.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand for receptors or enzymes, modulating their activity. For example, it may bind to trace amine-associated receptors (TAARs), influencing neurotransmitter release and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

4-Aminomethyl-1-(2-phenylethyl)-piperidin-4-ol

  • Structure : Differs by replacing the 1,3-dimethyl groups with a 2-phenylethyl substituent at position 1.
  • Synthesis : Synthesized via reaction of 6-(2-phenylethyl)-1-oxa-6-azaspiro[2.5]octane with sodium hydroxide and di-tertiary butyl dicarbonate, achieving 94.75% purity .
  • Key Differences : The aromatic phenylethyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to the dimethylated analog. However, steric hindrance from the bulky phenyl group could reduce binding efficiency in certain biological targets.

4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide Hydrochloride

  • Structure : Features a phenylcarboxamide group at position 1 instead of methyl groups.
  • Synthesis : Yielded 68% via multi-step reactions involving tert-butyl carbamate intermediates .
  • This compound’s activity as a TAAR1 agonist highlights the importance of the 2-aminoethyl group in neurological targeting .

3-Amino-4-(2-cyclopropoxyethyl)-1-methylpiperidin-4-ol

  • Structure : Contains a cyclopropoxyethyl substituent and a single methyl group at position 1.
  • Key Differences: The cyclopropoxy group may confer metabolic stability due to its resistance to oxidative degradation.

Mps1-IN-3 (Kinase Inhibitor)

  • Structure : A complex derivative with a purine ring and piperidin-4-ol core.
  • Key Differences: The extended aromatic system enables π-π interactions in kinase binding pockets, a feature absent in the simpler 4-(2-aminoethyl)-1,3-dimethylpiperidin-4-ol. This highlights how structural complexity can shift biological activity from neurological to anticancer applications .

Pharmacological and Functional Comparisons

Binding and Molecular Recognition

  • The 2-aminoethyl group in 4-(2-aminoethyl)-aniline imprinted polymers demonstrated high specificity for dopamine, with an imprinting factor of 22.96 . This suggests that the target compound’s aminoethyl side chain could enhance interactions with neurotransmitter receptors or transporters.
  • In contrast, carboxamide-containing analogs (e.g., 4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide) leverage both amino and amide groups for dual hydrogen bonding, optimizing receptor agonism .

Structural Impact on Physicochemical Properties

Property 4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol 4-Aminomethyl-1-(2-phenylethyl)-piperidin-4-ol 4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide
Lipophilicity Moderate (methyl groups) High (phenylethyl) Moderate (amide group)
Hydrogen Bonding 2 donors (NH₂, OH) 2 donors (NH₂, OH) 3 donors (NH₂, OH, CONH)
Synthetic Yield Not reported 94.75% 68%
Potential Applications Neurological targets, HDAC inhibition Dopamine separation TAAR1 agonism

Biologische Aktivität

4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol is a chemical compound notable for its potential pharmacological applications, particularly in neuropharmacology. This compound features a piperidine ring substituted with two methyl groups and an aminoethyl group, which contributes to its biological activity. Research has primarily focused on its interaction with trace amine-associated receptor 1 (TAAR1), which plays a significant role in various neurological processes.

Chemical Structure and Properties

The molecular formula of 4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol is C_{10}H_{16}N_2O, with a molecular weight of approximately 172.27 g/mol. The compound's structure can be summarized as follows:

FeatureDescription
Piperidine Ring Six-membered nitrogen-containing heterocycle
Methyl Groups Substituents at the 1 and 3 positions
Aminoethyl Group Substituent at the 4 position

Interaction with TAAR1

4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol has been shown to modulate TAAR1, suggesting potential therapeutic applications in mood disorders and neuropsychiatric conditions. Studies indicate that this compound may influence dopamine signaling pathways, critical for mood regulation and reward processing.

Neuropharmacological Implications

The modulation of neurotransmitter systems via TAAR1 by this compound highlights its potential in treating conditions such as depression and anxiety. Experimental data indicate that it may enhance dopaminergic activity, which is often dysregulated in mood disorders. Further research is necessary to elucidate the precise mechanisms through which this compound exerts its effects.

Pharmacological Studies

Research has demonstrated that compounds interacting with TAAR1 can lead to altered neurotransmitter release profiles. For instance, the administration of 4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol in animal models has shown promising results in enhancing dopaminergic signaling, which could translate into improved mood regulation.

Comparative Analysis

Comparative studies with structurally similar compounds have provided insights into the unique pharmacological properties of 4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol. Notable analogs include:

Compound NameStructural FeaturesUnique Aspects
1-(2-Aminoethyl)-4-methylpiperidin-4-olPiperidine ring with methyl groupDifferent substitution pattern affecting activity
1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amineDimethyl substitution at nitrogenPotentially different receptor interactions
3,3-Dimethylpiperidin-4-olMethyl groups at positions 3 and 3Lacks aminoethyl side chain

These comparisons highlight how varying substitution patterns can influence biological activity and receptor interactions.

Future Directions

Given the promising biological activity of 4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol, future research should focus on:

  • Mechanism Elucidation : Detailed studies to uncover the precise mechanisms through which this compound modulates neurotransmitter systems.
  • Clinical Trials : Initiating clinical trials to assess its efficacy and safety in treating mood disorders.
  • Structure-Activity Relationship (SAR) : Further exploration of SAR to identify modifications that enhance its pharmacological profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.